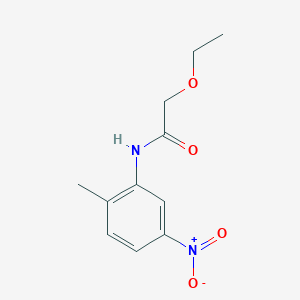![molecular formula C26H26N4O5 B4087994 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4087994.png)
4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide
説明
4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, also known as MNPN, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPN is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In We will also list future directions for research on MNPN.
作用機序
The mechanism of action of 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
実験室実験の利点と制限
4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide has a number of advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. This compound is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, there are also some limitations to using this compound in lab experiments. This compound is highly toxic, which means that it must be handled with care. This compound also has a short half-life in vivo, which means that it may not be effective as a therapeutic agent.
将来の方向性
There are a number of future directions for research on 4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide. One area of research is in the development of new cancer therapies. This compound has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy and safety in humans. Another area of research is in the development of new treatments for neurodegenerative diseases. This compound has shown potential as a neuroprotective agent, and further research is needed to determine its efficacy in animal models of neurodegenerative diseases. Finally, this compound could be used as a tool for studying the role of PARP-1 and the PI3K/Akt/mTOR signaling pathway in cancer and other diseases.
科学的研究の応用
4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-methoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-18-3-5-19(6-4-18)26(32)29-15-13-28(14-16-29)22-10-8-21(9-11-22)27-25(31)20-7-12-24(35-2)23(17-20)30(33)34/h3-12,17H,13-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKYHVBHTONDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4087915.png)

![5-(3,4-dichlorophenyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087923.png)
![2,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4087941.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4087960.png)
![7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087968.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4087988.png)
![N-allyl-1-[4-(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087991.png)
![3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4088000.png)
![2,4-dichloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088008.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4088021.png)
![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4088029.png)
![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-chlorobenzenesulfonamide](/img/structure/B4088035.png)
![3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4088037.png)